molecular formula C8H6ClN3OS B12629864 5-Chloro-1,3-benzothiazole-2-carbohydrazide

5-Chloro-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B12629864
M. Wt: 227.67 g/mol
InChI Key: AQXQCAKGQLIOKI-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-2-carbohydrazide is a heterocyclic compound that contains both benzothiazole and carbohydrazide functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 5-chloro-1,3-benzothiazole with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Scientific Research Applications

5-Chloro-1,3-benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-benzothiazole: Lacks the carbohydrazide group but shares the benzothiazole core.

    1,3-Benzothiazole-2-carbohydrazide: Similar structure but without the chloro substitution.

    5-Chloro-2-aminobenzothiazole: Contains an amino group instead of the carbohydrazide group.

Uniqueness

5-Chloro-1,3-benzothiazole-2-carbohydrazide is unique due to the presence of both chloro and carbohydrazide functional groups, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

5-chloro-1,3-benzothiazole-2-carbohydrazide

InChI

InChI=1S/C8H6ClN3OS/c9-4-1-2-6-5(3-4)11-8(14-6)7(13)12-10/h1-3H,10H2,(H,12,13)

InChI Key

AQXQCAKGQLIOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)NN

Origin of Product

United States

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